2-(3-Methoxyphenyl)-1,3-benzothiazole

Overview

Description

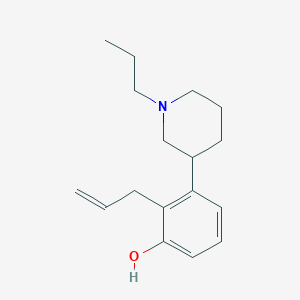

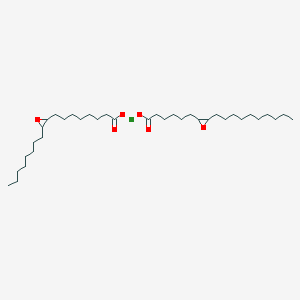

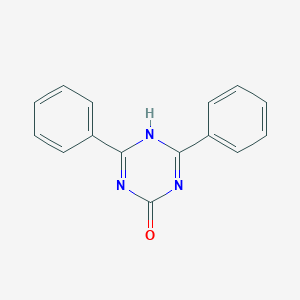

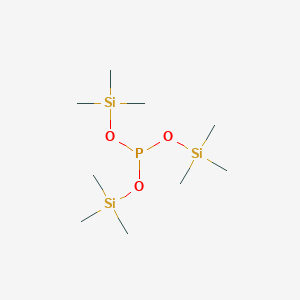

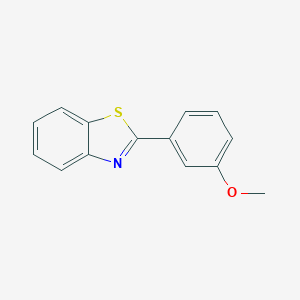

2-(3-Methoxyphenyl)-1,3-benzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a methoxy group at the 3-position of the phenyl ring can influence the electronic properties of the molecule and potentially affect its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions such as the Jacobson cyclization, which can be used to construct the benzothiazole nucleus . Additionally, green synthetic protocols have been developed to introduce substituents to the benzothiazole core, which can significantly affect the biological activity of these compounds . The orientation of substituents, such as the methoxy group, is crucial as it can be cis or trans to the nitrogen atom of the thiazole ring, influencing the molecule's properties .

Molecular Structure Analysis

X-ray diffraction (XRD) single crystal structure analysis has been employed to determine the precise molecular structure of benzothiazole derivatives. The orientation of substituents and the overall molecular conformation can be elucidated through this technique . Vibrational spectral analysis, such as infrared spectroscopy, can provide insights into the functional groups present and their interactions .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including protonation and deprotonation, as well as excited-state intramolecular proton transfer (ESIPT), which can lead to complex fluorescence properties . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be studied using quantum chemical calculations and molecular dynamics simulations. These methods can predict properties such as adsorption behavior, binding energies, and charge transfer within the molecule . Molecular electrostatic potential (MEP) plots and Fukui function analysis can identify regions within the molecule that are prone to nucleophilic or electrophilic attacks . Additionally, the antioxidant properties of these compounds can be evaluated through bond dissociation energies (BDEs) and their interactions with water molecules can be assessed through radial distribution functions .

Relevant Case Studies

Benzothiazole derivatives have been studied for their potential applications in various fields, including as corrosion inhibitors for mild steel , fluorescent probes for sensing pH and metal cations , and antitumor agents . The antiproliferative activity of these compounds has been linked to their ability to form DNA adducts in sensitive tumor cells . Furthermore, the introduction of specific substituents has been shown to enhance their selectivity and potency against certain cancer cell lines . The antimicrobial properties of these compounds have also been investigated, with some showing activity against bacterial and fungal cultures .

Scientific Research Applications

Fluorescent Probes Sensing

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been developed for sensing magnesium and zinc cations, respectively. They exhibit fluorescence enhancement under basic conditions and are sensitive to pH changes, highlighting their potential as fluorescent probes for metal cations and pH sensing (Tanaka et al., 2001).

Cancer Cell Suppression

Benzothiazoles, including 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, have shown potential in suppressing breast cancer cells. The compound's molecular structure has been synthesized and evaluated for its biological activity on HeLa cells, demonstrating significant implications in cancer therapy (Cuevas-Hernández et al., 2017).

Monitoring Human Carboxylesterase 1

A ratiometric fluorescent probe derived from 2-(2-hydroxy-3-methoxyphenyl) benzothiazole has been developed for selective monitoring of human carboxylesterase 1 (hCE1). This probe is valuable for bioassay and cellular imaging of hCE1 activity, especially in HepG2 cells (Liu et al., 2014).

Urease Enzyme Inhibition and Nitric Oxide Scavenging

Synthesized 2-amino-6-arylbenzothiazoles have shown significant activities in urease enzyme inhibition and nitric oxide scavenging. These findings highlight the pharmaceutical and biological importance of benzothiazole derivatives (Gull et al., 2013).

Benzothiazole β-Lactam Conjugates

Novel benzothiazole-substituted β-lactam hybrids have been synthesized with notable antimicrobial activities against various bacterial strains. They also exhibit significant antimalarial properties, suggesting their potential as medicines (Alborz et al., 2018).

Complex Reaction with Copper(II)

2-(2'-Hydroxy-3'-methoxyphenyl)benzothiazole's reaction with copper(II) forms an O,S chelate with unique properties. The kinetics of this reaction provide insights into the complex formation and stability of the resultant compounds (Freinbichler et al., 2009).

Mechanism of Action

Target of Action

For instance, a compound with a similar structure, 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one, has been predicted to target the FtsK motor domain of DNA translocase in Salmonella typhi .

Biochemical Pathways

For instance, compounds with similar structures have been implicated in the degradation of lignin-derived aromatic compounds .

Pharmacokinetics

Similar compounds have been shown to have low systemic bioavailability following oral dosing .

Result of Action

For instance, 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one showed significant inhibitory activity towards Salmonella typhi .

properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHCTACUYNNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.